Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate is an organic compound with the molecular formula C8H12O3S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, and is substituted with an ethyl ester group, a methyl group, and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-oxobutanoic acid with ethyl mercaptan in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxotetrahydrothiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-amino-3-methylthiophene-2-carboxylate: Contains an amino group and a different substitution pattern on the thiophene ring.
Ethyl 5-amino-4-cyanothiophene-2-carboxylate: Contains a cyano group and a different substitution pattern on the thiophene ring.
Uniqueness
Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20688-05-5 |
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Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
OBSIYBMTDOHLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(SCC1=O)C |
Origin of Product |
United States |
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